molecular formula C15H12Br2O2 B586185 Methyl 2-[4-(dibromomethyl)phenyl]benzoate CAS No. 1352492-08-0

Methyl 2-[4-(dibromomethyl)phenyl]benzoate

Cat. No.: B586185
CAS No.: 1352492-08-0
M. Wt: 384.067
InChI Key: WCXGFSVIYZXTHN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(dibromomethyl)phenyl]benzoate, also known as 2-bromo-4’-methylphenyl benzoate, is an organic compound commonly used in laboratories as a reagent or as a starting material in organic syntheses. It is a white crystalline solid with a melting point of 99-100°C and a boiling point of 315°C. It is soluble in ethanol, methanol and acetone, and slightly soluble in water. It is a strong irritant to skin and eyes, and its vapors are harmful if inhaled.

Scientific Research Applications

Antibacterial Activity

Research on derivatives of methyl benzoates, such as methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate, has shown potent inhibitory activity against different bacterial strains, highlighting the potential of methyl benzoate derivatives in antibacterial drug development (Murthy et al., 2011).

Mesophase Behavior

Studies on the mesophase behavior of laterally methyl-substituted phenyl azo benzoates, including derivatives of methyl benzoate, have provided insights into the influence of terminal substituents on liquid crystalline properties. Such research aids in the design of materials with tailored mesomorphic properties for applications in displays and sensors (Naoum et al., 2011).

Organic Synthesis and Chemical Properties

Research on the cyclization reactions involving methyl benzoate derivatives, like methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, has contributed to the understanding of reaction mechanisms in organic synthesis. Such studies are crucial for developing new synthetic routes in pharmaceutical chemistry (Ukrainets et al., 2014).

Liquid Crystalline Polymorphism

Investigations into the liquid crystalline polymorphism of methyl and ethyl trans-4-{[4'-(alkanoyloxy)phenyl]diazenyl}benzoates, closely related to methyl benzoate derivatives, have expanded our understanding of how structural variations affect mesophase formation and stability. This knowledge is instrumental in developing new materials for optical and electronic applications (Niezgoda & Galewski, 2013).

Mechanism of Action

Target of Action

Methyl 2-[4-(dibromomethyl)phenyl]benzoate is a compound used in organic synthesis It is used in the preparation and alkylation of imidazoles , suggesting that it may interact with enzymes or receptors that bind to or are affected by imidazoles.

Mode of Action

Given its use in the alkylation of imidazoles , it can be inferred that it may act as an alkylating agent, introducing an alkyl group into the imidazole molecule. This could potentially alter the function or activity of the imidazole, depending on the specific context.

Biochemical Pathways

Considering its role in the alkylation of imidazoles , it may influence pathways where imidazoles play a crucial role.

Pharmacokinetics

Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As an alkylating agent used in the preparation of imidazoles , it may alter the structure and function of these molecules, potentially influencing cellular processes where imidazoles are involved.

Properties

IUPAC Name

methyl 2-[4-(dibromomethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O2/c1-19-15(18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGFSVIYZXTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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